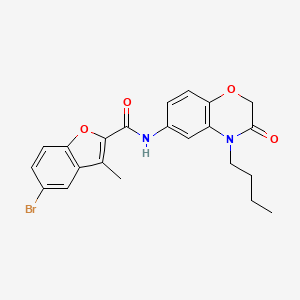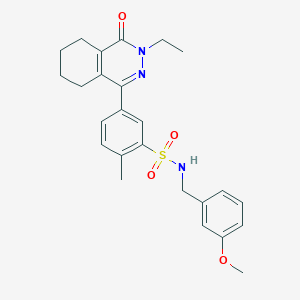![molecular formula C21H22N2O4S B11318125 6-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11318125.png)
6-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a chromene core, which is known for its biological activity, and is functionalized with morpholine and thiophene groups, enhancing its chemical versatility and potential for interaction with biological targets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the chromene core, followed by the introduction of the carboxamide group. The morpholine and thiophene groups are then added through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient conversion and minimal by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromene core, potentially forming alcohol derivatives.
Substitution: The morpholine and thiophene groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives of the chromene core.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, allowing for the creation of more complex molecules.
Biology: In biological research, this compound can be used to study enzyme interactions and receptor binding due to its functional groups that mimic natural substrates.
Medicine: Potential medicinal applications include its use as a lead compound in drug discovery, particularly for its anti-inflammatory and anticancer properties.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 6-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. The chromene core can intercalate with DNA, while the morpholine and thiophene groups enhance binding affinity and specificity. This compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
4-oxo-4H-chromene-2-carboxamide derivatives: These compounds share the chromene core but differ in their substituents, affecting their biological activity.
Morpholine-containing compounds: These compounds are known for their pharmacological properties, particularly in central nervous system applications.
Thiophene derivatives: These compounds are widely studied for their electronic properties and use in organic electronics.
Uniqueness: The combination of the chromene core with morpholine and thiophene groups in 6-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide provides a unique scaffold that enhances its potential for diverse applications in chemistry, biology, and medicine. This structural uniqueness allows for specific interactions with biological targets, making it a promising candidate for further research and development.
Eigenschaften
Molekularformel |
C21H22N2O4S |
|---|---|
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
6-methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C21H22N2O4S/c1-14-4-5-18-15(11-14)17(24)12-19(27-18)21(25)22-13-16(20-3-2-10-28-20)23-6-8-26-9-7-23/h2-5,10-12,16H,6-9,13H2,1H3,(H,22,25) |
InChI-Schlüssel |
UEAQNABGHLHZLG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NCC(C3=CC=CS3)N4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B11318042.png)
![1-[2-(4-methoxyphenoxy)ethyl]-2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B11318049.png)

![N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-propoxybenzamide](/img/structure/B11318071.png)
![6,7-dimethyl-4-oxo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B11318073.png)
![N-(4-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide](/img/structure/B11318075.png)
![2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(prop-2-en-1-ylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B11318076.png)

![2-fluoro-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11318097.png)
![2-(4-bromophenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11318100.png)
![Methyl 2-{[5-cyano-4-(furan-2-YL)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetate](/img/structure/B11318101.png)
![2,3-Dimethylphenyl 5-chloro-2-[(2-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11318105.png)
![6-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11318119.png)
![N-(1,3-benzodioxol-5-yl)-2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11318122.png)
